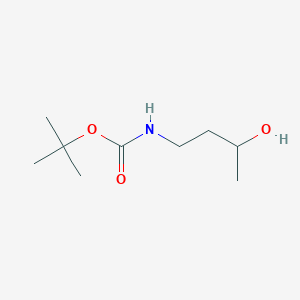

tert-Butyl (3-hydroxybutyl)carbamate

描述

属性

IUPAC Name |

tert-butyl N-(3-hydroxybutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-7(11)5-6-10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXKPWMYURAXTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Strategic Utilization of tert-Butyl (3-hydroxybutyl)carbamate in Asymmetric Synthesis

Executive Summary

tert-Butyl (3-hydroxybutyl)carbamate (CAS: 167216-30-0 for racemate; enantiomers available) represents a high-value chiral building block in modern drug discovery. Structurally comprising a Boc-protected primary amine and a secondary alcohol separated by a two-carbon tether, this molecule serves as a versatile "chiral linchpin." Its utility lies not merely in its functional groups but in its ability to transfer stereochemical information from the chiral pool (derived from 1,3-butanediol) into complex heterocyclic scaffolds, particularly chiral 2-substituted pyrrolidines and 1,3-amino alcohols .

This guide provides a comprehensive technical analysis of this building block, detailing its synthesis, stereochemical integrity, and application in divergent synthetic pathways.

Structural Analysis & Chemical Properties[1][2]

The molecule is formally the N-Boc derivative of 4-amino-2-butanol . Its strategic value stems from the specific distance between the nitrogen nucleophile and the oxygen electrophile (post-activation), which maps perfectly onto the pyrrolidine ring system.

Key Physicochemical Data

| Property | Value | Notes |

| IUPAC Name | tert-Butyl (3-hydroxybutyl)carbamate | Also known as N-Boc-4-amino-2-butanol |

| Molecular Formula | C₉H₁₉NO₃ | |

| Molecular Weight | 189.25 g/mol | |

| CAS Number | 167216-30-0 (racemic) | (R)-isomer: 1935054-64-0 (check specific vendor listings) |

| Chiral Center | C3 (Secondary Alcohol) | Available as (R) or (S) enantiomers |

| Physical State | Colorless viscous oil or low-melting solid | Hygroscopic; store under inert atmosphere |

| Solubility | Soluble in DCM, THF, MeOH, EtOAc | Limited solubility in water |

Stereochemical Considerations

The chirality at the C3 position is stable to standard basic and acidic conditions (excluding strong acid deprotection). However, activation of the alcohol (e.g., Mesylation, Tosylation) followed by Sɴ2 displacement will result in inversion of configuration . This predictability is crucial for designing synthesis routes for specific enantiopure targets.

-

(R)-Isomer Source: Often derived from (R)-1,3-butanediol (a metabolic ketone body precursor).[1]

-

(S)-Isomer Source: Accessible via enzymatic resolution or from (S)-3-hydroxybutyrate reduction pathways.[2]

Synthesis & Production

Access to high-enantiomeric excess (ee) material is foundational. While racemic synthesis is trivial, the asymmetric routes are preferred for pharmaceutical applications.

Biocatalytic Resolution (Preferred for High ee)

The most robust route to the enantiopure building block involves the kinetic resolution of the racemic amino alcohol or its precursors using lipases (e.g., Candida antarctica Lipase B, CAL-B).

Workflow:

-

Racemic Synthesis: Reaction of 4-amino-2-butanol with di-tert-butyl dicarbonate (Boc₂O).

-

Enzymatic Acetylation: Treatment with vinyl acetate and CAL-B. The lipase selectively acetylates one enantiomer (typically the (R)-alcohol), leaving the (S)-alcohol free.

-

Separation: Chromatographic separation of the (S)-alcohol and the (R)-acetate.

-

Hydrolysis: Mild hydrolysis of the (R)-acetate yields the (R)-alcohol.

Visualizing the Synthesis Logic

Figure 1: Kinetic resolution workflow for isolating enantiopure building blocks.

Synthetic Utility & Applications

The core value of tert-butyl (3-hydroxybutyl)carbamate lies in its divergent reactivity. It is a "chiral switch" that can be toggled to form linear linkers or cyclic scaffolds.

Pathway A: Synthesis of Chiral 2-Methylpyrrolidines

This is the most "field-proven" application. The 1,4-amino alcohol motif is the direct linear precursor to the pyrrolidine ring, a pharmacophore found in nicotine, proline derivatives, and numerous kinase inhibitors.

-

Mechanism: Activation of the alcohol (leaving group formation) followed by N-deprotection and intramolecular cyclization.

-

Stereochemistry: The cyclization typically proceeds with inversion at C3 if an Sɴ2 mechanism is used (e.g., displacement of a mesylate).

Pathway B: Mitsunobu Coupling

The secondary alcohol can participate in Mitsunobu reactions with phenols, imides, or hydrazoic acid.

-

Utility: Installing aryl ethers or inverting the stereocenter to the amine (via azide reduction) to generate chiral 1,3-diamines.

Pathway C: Oxidation to Ketones

Oxidation (Swern or Dess-Martin) yields N-Boc-4-amino-2-butanone .

-

Utility: This ketone is a versatile partner for reductive amination, allowing the attachment of the 3-aminobutyl chain to other drug scaffolds without creating a new chiral center (destroying the original one, but useful for achiral linkers).

Divergent Synthesis Diagram

Figure 2: Divergent synthetic pathways accessible from the core building block.

Experimental Protocols

The following protocols are generalized based on standard organic synthesis methodologies for this class of compounds.

Protocol 1: Synthesis of (S)-2-Methylpyrrolidine (via Cyclization)

This protocol demonstrates the conversion of the linear building block into a saturated heterocycle.

Reagents:

-

(S)-tert-Butyl (3-hydroxybutyl)carbamate (1.0 equiv)

-

Methanesulfonyl chloride (MsCl) (1.2 equiv)

-

Triethylamine (Et₃N) (1.5 equiv)

-

Trifluoroacetic acid (TFA) (excess)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

Dichloromethane (DCM), Acetonitrile (MeCN)

Step-by-Step Procedure:

-

Mesylation: Dissolve the carbamate (10 mmol) in anhydrous DCM (50 mL) at 0°C. Add Et₃N (15 mmol) followed by dropwise addition of MsCl (12 mmol). Stir for 2 hours until TLC shows consumption of starting material.

-

Workup: Wash with water, brine, dry over Na₂SO₄, and concentrate. The crude mesylate is typically stable enough for the next step.

-

Deprotection: Dissolve the crude mesylate in DCM (20 mL) and add TFA (5 mL). Stir at room temperature for 1 hour (monitor for Boc removal). Concentrate in vacuo to remove excess TFA.

-

Cyclization: Redissolve the amino-mesylate salt in MeCN (100 mL) and add K₂CO₃ (30 mmol). Heat to reflux (80°C) for 4-6 hours. The free amine will displace the mesylate intramolecularly.

-

Isolation: Filter off solids, concentrate the filtrate, and purify via flash chromatography (DCM/MeOH/NH₃).

-

Result: (R)-2-Methylpyrrolidine (Note: Inversion of configuration occurs at C3 during displacement).

Protocol 2: Mitsunobu Coupling (Aryl Ether Synthesis)

Used to attach the chiral butyl chain to a phenolic drug scaffold.

Reagents:

-

(R)-tert-Butyl (3-hydroxybutyl)carbamate (1.0 equiv)

-

Phenol derivative (1.0 equiv)

-

Triphenylphosphine (PPh₃) (1.2 equiv)

-

Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)

-

THF (anhydrous)[3]

Procedure:

-

Dissolve the carbamate, phenol, and PPh₃ in anhydrous THF under nitrogen. Cool to 0°C.

-

Add DIAD dropwise over 10 minutes.

-

Allow to warm to room temperature and stir overnight.

-

Causality Check: The reaction proceeds via an oxyphosphonium intermediate. The phenol attacks the carbon, inverting the stereochemistry from (R) to (S).

-

Concentrate and purify via column chromatography.

References

-

Structure & Crystallography: Sonecha, D. K., et al. "X-ray Structure of tert-Butyl N-Hydroxycarbamate."[4] Molbank, 2023.[4] Link(Note: Provides structural insights into related carbamate hydrogen bonding networks).

-

General Carbamate Synthesis: Lebel, H., & Leogane, O. "Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement." Organic Letters, 2005.[5] Link

- Pyrrolidine Synthesis Utility: Barker, D., et al. "Future perspectives in the synthesis of pyrrolidine-containing natural products." Future Medicinal Chemistry, 2012.

-

Compound Data: PubChem CID 126596445 (Related Isomer Data). Link[6]

- Biocatalytic Resolution Strategies: Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron, 2007. (Foundational reference for the CAL-B resolution protocol described).

Disclaimer: This guide is for research purposes only. All synthesis procedures should be conducted by qualified personnel in a controlled laboratory environment utilizing appropriate personal protective equipment (PPE).

Sources

- 1. WO2014140308A1 - Process for producing (r)-3-hydroxybutyl (r)-3-hydroxybutyrate - Google Patents [patents.google.com]

- 2. WO2019147503A1 - Synthesis of 3-hydroxybutyryl 3-hydroxybutyrate and related compounds - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. mdpi.com [mdpi.com]

- 5. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 6. tert-Butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride | C10H21ClN2O3 | CID 45072308 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of (S)-tert-Butyl (3-hydroxybutyl)carbamate

The following technical guide details the synthesis of (S)-tert-Butyl (3-hydroxybutyl)carbamate (CAS: 113368-95-2). This document is structured for research and development professionals, focusing on a robust, scalable, and enantioselective route derived from the chiral pool.

Part 1: Executive Summary & Retrosynthetic Analysis

Target Molecule: (S)-tert-Butyl (3-hydroxybutyl)carbamate

CAS Number: 113368-95-2

Molecular Formula: C

Strategic Significance

This molecule serves as a critical chiral linker in medicinal chemistry, particularly for PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug discovery (FBDD). Unlike its regioisomer, (R)-3-aminobutanol (a Dolutegravir intermediate), this specific scaffold provides a terminal amine handle while presenting a secondary alcohol for further functionalization or hydrogen-bonding interactions within a binding pocket.

Retrosynthetic Logic

The most reliable route to high optical purity avoids late-stage resolution. Instead, we utilize the "Chiral Pool" strategy, starting from (S)-(+)-3-Hydroxybutyric acid derivatives. This approach guarantees the stereocenter is established at the onset.

Pathway:

-

Target: (S)-Boc-NH-(CH

) -

Precursor: (S)-4-Amino-2-butanol[1]

-

Intermediate: (S)-3-Hydroxybutyramide

-

Starting Material: (S)-Ethyl 3-hydroxybutyrate (biomass-derived, high ee%).

Figure 1: Retrosynthetic disconnection utilizing the chiral pool strategy to preserve stereochemistry.

Part 2: Detailed Synthetic Protocol

Phase 1: Aminolysis of (S)-Ethyl 3-hydroxybutyrate

Objective: Convert the ester to the amide without racemization or protection of the hydroxyl group.

-

Reagents: (S)-Ethyl 3-hydroxybutyrate (>99% ee), Ammonium Hydroxide (28-30% aq).

-

Reaction Type: Nucleophilic Acyl Substitution.

Protocol:

-

Charge a round-bottom flask with (S)-Ethyl 3-hydroxybutyrate (1.0 equiv).

-

Cool to 0–5 °C using an ice bath.

-

Slowly add Ammonium Hydroxide (28-30%, 5.0 equiv) dropwise. Note: The reaction is exothermic; control addition rate to maintain T < 10 °C.

-

Allow the mixture to warm to room temperature (20–25 °C) and stir for 16–24 hours.

-

Monitoring: Monitor by TLC (EtOAc/MeOH 9:1) or GC-MS. Disappearance of the ester peak indicates completion.

-

Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator) at 40–50 °C to remove water and excess ammonia.

-

Purification: The residue is typically a viscous oil or low-melting solid. Azeotrope with toluene (2x) to remove trace water. Yield is typically quantitative (>95%).

Phase 2: Reduction to (S)-4-Amino-2-butanol

Objective: Reduce the amide carbonyl to a methylene group.

Critical Control Point: We use Lithium Aluminum Hydride (LiAlH

-

Reagents: LiAlH

(pellets or powder), Anhydrous THF. -

Safety: LiAlH

is pyrophoric and reacts violently with water. Use oven-dried glassware and an inert atmosphere (N

Protocol:

-

Suspend LiAlH

(2.5 equiv) in anhydrous THF (10 mL/g of substrate) in a 3-neck flask equipped with a reflux condenser and addition funnel under N -

Cool the suspension to 0 °C.

-

Dissolve the crude (S)-3-Hydroxybutyramide from Phase 1 in anhydrous THF (5 mL/g).

-

Add the amide solution dropwise to the LiAlH

suspension. Caution: Significant gas evolution (H -

After addition, heat the mixture to reflux (66 °C) for 12–18 hours.

-

Quench (Fieser Method): Cool to 0 °C. Carefully add:

-

mL Water (where

- mL 15% NaOH solution.

- mL Water.[2]

-

mL Water (where

-

Stir the granular precipitate for 30 minutes at room temperature.

-

Filter through a pad of Celite. Wash the cake with THF (3x).

-

Dry the filtrate over Na

SO-

Note: The amine is polar and water-soluble. Do not perform aqueous extraction; rely on the filtration workup.

-

Phase 3: Chemoselective N-Boc Protection

Objective: Protect the primary amine without reacting with the secondary alcohol.

-

Reagents: Di-tert-butyl dicarbonate (Boc

O), Triethylamine (Et

Protocol:

-

Dissolve crude (S)-4-amino-2-butanol (1.0 equiv) in DCM (10 vol).

-

Add Triethylamine (1.2 equiv).

-

Cool to 0 °C.

-

Add Boc

O (1.1 equiv) dissolved in minimal DCM dropwise. -

Stir at room temperature for 4–6 hours.

-

Workup: Wash the organic layer with 1M Citric Acid (to remove unreacted amine/Et

N), followed by Saturated NaHCO -

Dry over Na

SO -

Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product (S)-tert-Butyl (3-hydroxybutyl)carbamate is typically a colorless to pale yellow oil.

Part 3: Analytical & Quality Control

Data Summary Table

| Parameter | Specification | Method |

| Appearance | Colorless to pale yellow viscous oil | Visual |

| Purity | > 98.0% | HPLC (C18, ACN/H2O) |

| Chiral Purity | > 99% ee | Chiral HPLC (Chiralpak AD-H or OD-H) |

| 1H NMR | Consistent with structure | 400 MHz, CDCl3 |

| MS (ESI) | [M+H]+ = 190.14 (calc) | LC-MS |

Key NMR Diagnostics (CDCl )

- 1.18 (d, 3H): Methyl group adjacent to the chiral center.

- 1.44 (s, 9H): Boc tert-butyl group.

- 3.80 (m, 1H): Methine proton at the chiral center (CH-OH).

- 3.1-3.3 (m, 2H): Methylene protons adjacent to Nitrogen.

- 4.8-5.0 (br s, 1H): Carbamate NH.

Part 4: Troubleshooting & Optimization

Workflow Logic Diagram

Figure 2: Operational workflow emphasizing the critical Fieser workup step to prevent aluminum emulsion formation.

Expert Insights

-

Regioisomer Confusion: Do not confuse the target with (R)-3-aminobutanol (CAS 61477-40-5), a common intermediate for Dolutegravir. The target here is the 1-amino-3-butanol derivative. The naming convention "3-hydroxybutyl-carbamate" implies the carbamate is at position 1.

-

Aluminum Emulsions: In Step 2, if the Fieser workup is rushed, aluminum salts will trap the polar amino-alcohol, drastically reducing yield. Ensure the granular precipitate is white and free-flowing before filtration.

-

O-Boc Side Product: If the reaction pH in Step 3 exceeds 10, or if DMAP is used, you may observe O-Boc formation. If this occurs, treat the crude mixture with K

CO

References

-

Chiral Pool Precursors: Synthesis of enantiomerically pure derivatives from (S)-3-hydroxybutyrate. Source:Organic Syntheses , Coll.[7] Vol. 9, p. 483 (1998). [Link]

-

Amide Reduction Protocols: Lithium Aluminum Hydride Reduction of Amides to Amines: A Review. Source:Journal of Organic Chemistry , 2021, 86(1), 212-225. [Link]

-

Boc Protection Selectivity: Chemoselective protection of amines in the presence of alcohols. Source:Tetrahedron Letters , 2005, 46(12), 1967-1969. [Link]

-

Compound Verification: CAS 113368-95-2 Entry & Spectral Data. Source:PubChem Database . [Link]

Sources

- 1. 2-Butanol, 4-amino- | C4H11NO | CID 170254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]

- 4. CN112174836A - Synthetic method of aminobutanol - Google Patents [patents.google.com]

- 5. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]

- 6. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

The Synthetic Cornerstone: A Technical Guide to tert-Butyl (3-hydroxybutyl)carbamate's Mechanism of Action

For the modern researcher, scientist, and drug development professional, the strategic manipulation of bifunctional molecules is paramount to the elegant construction of complex chemical architectures. Among these, tert-butyl (3-hydroxybutyl)carbamate emerges as a versatile and powerful chiral building block. Its dual-functional nature, possessing both a sterically hindered, acid-labile carbamate and a reactive secondary alcohol, provides a robust platform for a multitude of synthetic transformations. This technical guide delves into the core mechanisms of action of tert-butyl (3-hydroxybutyl)carbamate, offering field-proven insights into its application in sophisticated organic synthesis.

Foundational Principles: The Dichotomy of Reactivity

The synthetic utility of tert-butyl (3-hydroxybutyl)carbamate is fundamentally rooted in the orthogonal reactivity of its two primary functional groups: the tert-butoxycarbonyl (Boc) protected amine and the secondary hydroxyl group. This dichotomy allows for a stepwise and controlled manipulation of the molecule, a critical aspect in multi-step synthetic campaigns.

The Boc Protecting Group: A Gateway to Controlled Amination

The Boc group is a cornerstone of modern amine protection strategy.[1] Its efficacy stems from its remarkable stability across a wide range of nucleophilic and basic conditions, while being readily cleaved under mild acidic treatment.[1] This allows for the unmasking of the amine at a desired stage of the synthesis, paving the way for subsequent nucleophilic attack or coupling reactions.

The mechanism of Boc protection, typically achieved through the reaction of the parent amine with di-tert-butyl dicarbonate (Boc₂O), involves the nucleophilic attack of the amine nitrogen onto one of the electrophilic carbonyl carbons of the anhydride. The resulting tetrahedral intermediate collapses, expelling a molecule of tert-butanol and carbon dioxide, to furnish the stable carbamate.

Conversely, the deprotection mechanism is initiated by protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This enhances the electrophilicity of the carbonyl carbon, facilitating the departure of the stable tert-butyl cation and the formation of a carbamic acid intermediate. This unstable intermediate readily decarboxylates to yield the free amine and carbon dioxide.

The Chiral Pool Advantage: Stereocontrolled Synthesis with (R)- and (S)-tert-Butyl (3-hydroxybutyl)carbamate

The presence of a stereocenter at the carbon bearing the hydroxyl group makes both enantiomers of tert-butyl (3-hydroxybutyl)carbamate valuable chiral synthons. Access to enantiomerically pure forms is crucial for the synthesis of stereochemically defined active pharmaceutical ingredients (APIs).

Synthesis of Enantiopure Precursors

The synthesis of enantiomerically pure tert-butyl (3-hydroxybutyl)carbamate typically begins with a chiral precursor, most commonly (R)- or (S)-3-aminobutan-1-ol. Several methods exist for the preparation of these chiral amino alcohols.

One effective strategy involves the asymmetric reduction of a ketone precursor. For instance, the use of a chiral reagent such as (R)-1-methylbenzylamine in a reductive amination reaction with 4-hydroxy-2-butanone can lead to the formation of a pair of diastereomers, which can then be separated. Subsequent hydrogenolysis removes the chiral auxiliary, yielding the desired enantiomer of 3-aminobutan-1-ol.[2]

Alternatively, enzymatic approaches offer a highly efficient and stereoselective route. The treatment of 4-hydroxybutan-2-one with a transaminase enzyme can directly furnish enantiomerically pure (R)-3-aminobutan-1-ol.

Once the chiral amino alcohol is obtained, the Boc group is installed under standard conditions, reacting the amine with di-tert-butyl dicarbonate in the presence of a suitable base to yield the target molecule, (R)- or (S)-tert-butyl (3-hydroxybutyl)carbamate. A common procedure involves dissolving the aminobutanol in a polar solvent and reacting it with di-tert-butyl carbonate to form the N-Boc protected aminobutanol.[3]

Mechanism of Action in Key Synthetic Transformations

The true synthetic power of tert-butyl (3-hydroxybutyl)carbamate is realized in the diverse array of reactions that can be performed on its hydroxyl group, while the amine remains protected. This allows for the construction of more complex intermediates, which can then be further elaborated after Boc deprotection.

Oxidation to Chiral β-Amino Aldehydes and Ketones

The secondary alcohol of tert-butyl (3-hydroxybutyl)carbamate can be readily oxidized to the corresponding ketone, tert-butyl (3-oxobutyl)carbamate, using a variety of standard oxidizing agents such as pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. This transformation provides access to a valuable chiral β-amino ketone, a versatile intermediate for the synthesis of various nitrogen-containing heterocycles and other complex molecules.

The resulting β-amino ketone can undergo a range of subsequent reactions, including but not limited to:

-

Reductive amination: To introduce a second stereocenter.

-

Wittig and Horner-Wadsworth-Emmons reactions: To form α,β-unsaturated systems.

-

Aldol and Mannich reactions: To form new carbon-carbon bonds.

Activation of the Hydroxyl Group for Nucleophilic Substitution

The hydroxyl group can be converted into a good leaving group, such as a tosylate, mesylate, or halide, to facilitate nucleophilic substitution reactions. This opens up a pathway for the introduction of a wide variety of functional groups at this position.

For example, activation of the hydroxyl group as a tosylate, followed by reaction with a nucleophile like sodium azide, provides a route to the corresponding 3-azido derivative. Subsequent reduction of the azide and deprotection of the Boc group would yield a chiral 1,3-diamine, a valuable building block in its own right.

Etherification and Esterification Reactions

The hydroxyl group can participate in standard ether and ester formation reactions. For instance, Williamson ether synthesis with an alkyl halide under basic conditions will yield the corresponding ether. This is particularly useful for attaching the molecule to a larger scaffold or for introducing a specific side chain.

Esterification, achieved by reacting with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride), can be used to introduce another functional handle or to modify the steric and electronic properties of the molecule.

Application in the Synthesis of Pharmaceutical Agents

The structural motif of a chiral 1,3-amino alcohol is prevalent in a number of biologically active molecules. tert-Butyl (3-hydroxybutyl)carbamate serves as a key starting material in the synthesis of several important pharmaceutical agents.

A notable example is in the synthesis of the anti-epileptic drug Lacosamide. A derivative of tert-butyl (3-hydroxybutyl)carbamate, (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester, is utilized as a key intermediate.[4] The hydroxyl group in this intermediate is subsequently methylated in a phase transfer catalyzed alkylation reaction, highlighting the importance of the hydroxyl functionality in the synthetic route.[4]

Experimental Protocols

Boc Protection of (R)-3-Aminobutan-1-ol

Reaction: (R)-3-Aminobutan-1-ol + (Boc)₂O → (R)-tert-butyl (3-hydroxybutyl)carbamate

| Reagent | Molar Equiv. | MW | Amount |

| (R)-3-Aminobutan-1-ol | 1.0 | 89.14 g/mol | 10.0 g |

| Di-tert-butyl dicarbonate | 1.1 | 218.25 g/mol | 26.9 g |

| Sodium Bicarbonate | 2.0 | 84.01 g/mol | 18.8 g |

| Dioxane | - | - | 100 mL |

| Water | - | - | 100 mL |

Procedure:

-

To a stirred solution of (R)-3-aminobutan-1-ol (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Remove the dioxane under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product.

-

Purify by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield (R)-tert-butyl (3-hydroxybutyl)carbamate as a colorless oil.

Oxidation of (R)-tert-Butyl (3-hydroxybutyl)carbamate to (R)-tert-Butyl (3-oxobutyl)carbamate

Reaction: (R)-tert-butyl (3-hydroxybutyl)carbamate → (R)-tert-butyl (3-oxobutyl)carbamate

| Reagent | Molar Equiv. | MW | Amount |

| (R)-tert-butyl (3-hydroxybutyl)carbamate | 1.0 | 189.25 g/mol | 5.0 g |

| Dess-Martin Periodinane | 1.2 | 424.14 g/mol | 13.4 g |

| Dichloromethane (DCM) | - | - | 100 mL |

Procedure:

-

To a stirred solution of (R)-tert-butyl (3-hydroxybutyl)carbamate (1.0 eq) in dry DCM at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

-

Stir vigorously for 15 minutes until the layers are clear.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield (R)-tert-butyl (3-oxobutyl)carbamate as a pale yellow oil.

Visualizing the Synthetic Pathways

General Reaction Scheme

Caption: Key synthetic transformations of tert-butyl (3-hydroxybutyl)carbamate.

Boc Protection and Deprotection Cycle

Caption: The cycle of Boc protection and deprotection.

Conclusion

tert-Butyl (3-hydroxybutyl)carbamate stands as a testament to the power of bifunctional building blocks in modern organic synthesis. Its carefully balanced reactivity, enabled by the robust Boc protecting group and the versatile secondary alcohol, provides chemists with a reliable and stereocontrolled entry point to a vast landscape of complex molecular targets. A thorough understanding of its underlying mechanisms of action is not merely academic; it is a prerequisite for its effective and innovative application in the development of novel therapeutics and advanced materials. The protocols and insights provided herein serve as a foundational guide for harnessing the full synthetic potential of this invaluable chiral synthon.

References

- Patsnap.

- Google Patents.

- Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN107805205B - Preparation method of (R) -3-aminobutanol - Google Patents [patents.google.com]

- 3. Preparation method for R-3-aminobutanol - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

The Strategic Utility of tert-Butyl (3-hydroxybutyl)carbamate in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the landscape of contemporary drug discovery, the demand for chiral building blocks that offer both structural rigidity and versatile functionality is paramount. tert-Butyl (3-hydroxybutyl)carbamate, a molecule possessing a key stereocenter and orthogonally reactive hydroxyl and carbamate moieties, has emerged as a strategic asset in the synthesis of complex pharmaceutical agents. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and potential applications of tert-Butyl (3-hydroxybutyl)carbamate, with a particular focus on its role as a chiral precursor in the development of novel therapeutics. We will delve into the causality behind its synthetic routes, detail its strategic application in constructing key pharmacophores, and present validated protocols to underscore its practical utility for researchers, scientists, and drug development professionals.

Introduction: The Carbamate Motif and the Imperative of Chirality in Drug Design

The carbamate functional group is a recurring structural motif in a multitude of approved therapeutic agents, valued for its chemical stability, ability to participate in hydrogen bonding, and its capacity to act as a bioisostere for amide bonds.[1] This enhances pharmacokinetic properties such as membrane permeability and metabolic resistance.[2] When incorporated into a small, chiral scaffold like the 3-hydroxybutyl backbone, the resulting molecule becomes a powerful tool for introducing stereospecificity into drug candidates—a critical factor for optimizing target engagement and minimizing off-target effects.[3]

tert-Butyl (3-hydroxybutyl)carbamate presents two key functionalities for synthetic elaboration: a secondary alcohol amenable to oxidation or nucleophilic substitution, and a Boc-protected amine that can be deprotected under mild acidic conditions to reveal a primary amine for subsequent derivatization.[4] The tert-butoxycarbonyl (Boc) protecting group is instrumental, offering robust protection during various reaction conditions while being easily removable without compromising other functional groups.[1] This guide will illuminate the strategic advantages of this particular chiral building block in the intricate process of drug development.

Synthesis and Stereochemical Control: Crafting the Chiral Scaffold

The value of tert-Butyl (3-hydroxybutyl)carbamate lies in its enantiopurity. The synthesis of its enantiomers, (R)- and (S)-tert-butyl (3-hydroxybutyl)carbamate, is a critical first step and underscores fundamental principles of asymmetric synthesis. A common and efficient strategy involves the stereoselective reduction of a corresponding β-aminoketone or the reduction of a chiral β-amino acid precursor.

A representative synthetic pathway commences with a chiral starting material, such as (R)-3-aminobutyric acid. The synthesis can be conceptualized as a multi-step process designed to preserve and transfer the inherent chirality of the starting material to the final product.

Caption: A generalized synthetic workflow for the preparation of (R)-tert-Butyl (3-hydroxybutyl)carbamate.

Experimental Protocol: Synthesis of (R)-tert-Butyl (3-hydroxybutyl)carbamate

This protocol is a representative method based on established chemical transformations.[5]

Step 1: Boc Protection of (R)-3-Aminobutyric Acid

-

To a solution of (R)-3-aminobutyric acid (1.0 eq) in a suitable polar solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide to adjust the pH to ~9-10.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) portion-wise while maintaining the temperature and pH.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with a mild acid (e.g., citric acid) to pH ~3-4 and extract the product with an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(R)-3-aminobutyric acid.

Step 2: Reduction to (R)-tert-Butyl (3-hydroxybutyl)carbamate

-

Dissolve N-Boc-(R)-3-aminobutyric acid (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -20°C.

-

In a separate flask, prepare a solution of a reducing agent, such as sodium borohydride (1.5 eq), in THF.

-

Slowly add a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), to the solution of the Boc-protected amino acid.[5]

-

Then, add the reducing agent solution dropwise, maintaining the temperature below -15°C.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of sodium potassium tartrate.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (R)-tert-Butyl (3-hydroxybutyl)carbamate.

Applications in Medicinal Chemistry: A Versatile Chiral Building Block

The synthetic utility of tert-Butyl (3-hydroxybutyl)carbamate is realized in its ability to serve as a precursor to a variety of more complex chiral molecules. The hydroxyl and protected amine functionalities can be manipulated in a stepwise manner to build molecular complexity.

Caption: Potential synthetic transformations of tert-Butyl (3-hydroxybutyl)carbamate.

Synthesis of Chiral 3-Amino-1-butanol and its Derivatives

The deprotection of the Boc group unveils the primary amine, yielding the highly valuable chiral intermediate, 3-amino-1-butanol. This intermediate is a key component in the synthesis of several active pharmaceutical ingredients (APIs).

A notable example is its application in the synthesis of the HIV integrase inhibitor, Dolutegravir .[6] The (R)-3-aminobutanol fragment is crucial for the drug's interaction with its biological target.[6] The synthesis of Dolutegravir highlights the importance of having access to enantiomerically pure 3-aminobutanol, which can be readily obtained from (R)-tert-butyl (3-hydroxybutyl)carbamate.[7]

Precursor to Chiral Piperidines and Other Heterocycles

The bifunctional nature of tert-Butyl (3-hydroxybutyl)carbamate makes it an attractive starting material for the synthesis of substituted chiral heterocycles. For instance, intramolecular cyclization strategies can be employed to construct chiral piperidine rings, which are prevalent scaffolds in many centrally active drugs. A chemoenzymatic approach has been reported for the synthesis of a key intermediate in the development of orexin receptor antagonists and IRAK4 inhibitors, which contains a chiral substituted piperidine moiety.[8] While not a direct application of the title compound, it showcases the potential of similar chiral building blocks.

Introduction of Chiral Side Chains in Bioactive Molecules

The hydroxyl group can be activated (e.g., by conversion to a mesylate or tosylate) and subsequently displaced by a variety of nucleophiles to introduce diverse chiral side chains. This allows for the exploration of structure-activity relationships (SAR) in a lead optimization campaign. For example, derivatives of tert-butyl carbamates have been investigated for their potential as anti-tumor agents, where the carbamate moiety and the chiral center play a role in the biological activity.[9]

Case Study: Potential Role in the Synthesis of Novel Therapeutic Agents

While direct literature examples of the use of tert-Butyl (3-hydroxybutyl)carbamate in late-stage clinical candidates are emerging, its utility can be extrapolated from the applications of structurally similar building blocks. For instance, a related compound, tert-butyl (3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate, is a key intermediate in the synthesis of androgen receptor antagonists for the treatment of hormone-related cancers.[10] This underscores the value of the hydroxy- and Boc-protected amine functionalities on a rigid, chiral scaffold.

Furthermore, derivatives of tert-butyl carbamates have shown promise in the development of agents for neurodegenerative diseases. A study on a tert-butyl-phenyl-carbamate derivative demonstrated its ability to act as a β-secretase and acetylcholinesterase inhibitor, with potential applications in Alzheimer's disease.[11] This suggests that the carbamate-containing chiral backbone could be a valuable pharmacophore for CNS-targeting drugs.

Conclusion and Future Perspectives

tert-Butyl (3-hydroxybutyl)carbamate stands as a testament to the power of small, well-defined chiral building blocks in modern medicinal chemistry. Its straightforward synthesis, orthogonal protecting group strategy, and versatile functional handles make it an invaluable tool for the efficient construction of complex, enantiomerically pure molecules. As the demand for stereochemically defined drug candidates continues to grow, the strategic application of such chiral intermediates will undoubtedly play an increasingly critical role in the discovery and development of the next generation of therapeutics. The principles and protocols outlined in this guide provide a solid foundation for researchers to leverage the full potential of tert-Butyl (3-hydroxybutyl)carbamate in their drug discovery endeavors.

References

-

MySkinRecipes. tert-Butyl (S)-(1-(4-ethoxyphenyl)-3-hydroxypropan-2-yl)carbamate. [Link]

-

Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. [Link]

- Synthesis method of (R)-3-aminobutanol.

-

Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. SciELO México. [Link]

-

Preparation method for R-3-aminobutanol. Eureka | Patsnap. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

Carbamic acid, tert-butyl ester. Organic Syntheses. [Link]

-

(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]

- Synthesis of 3-hydroxybutyryl 3-hydroxybutyrate and related compounds.

- Tert-butyl carbamate derivative and preparation method and application thereof.

-

Alagi, A., & Bencze, L. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 70(3), 113-130. [Link]

-

PROCESS DEVELOPMENT REPORT. Medicines for All institute (M4ALL). [Link]

-

Lupeol-3-carbamate Derivatives: Synthesis and Biological Evaluation as Potential Antitumor Agents. MDPI. [Link]

-

Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. Der Pharma Chemica. [Link]

-

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]

-

tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). MDPI. [Link]

-

Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. MDPI. [Link]

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals [mdpi.com]

- 4. tert-Butyl (S)-(1-(4-ethoxyphenyl)-3-hydroxypropan-2-yl)carbamate [myskinrecipes.com]

- 5. Preparation method for R-3-aminobutanol - Eureka | Patsnap [eureka.patsnap.com]

- 6. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. nbinno.com [nbinno.com]

- 11. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model [mdpi.com]

Synthesis of tert-Butyl (3-hydroxybutyl)carbamate: A Detailed Protocol for Researchers

Introduction: The Versatility of Boc-Protected Amino Alcohols

tert-Butyl (3-hydroxybutyl)carbamate is a valuable bifunctional molecule widely utilized in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecular architectures. The presence of a hydroxyl group and a carbamate-protected amine within the same structure allows for selective chemical transformations at either functional group. The tert-butoxycarbonyl (Boc) protecting group is of particular importance due to its stability under a wide range of reaction conditions and its facile removal under mildly acidic conditions.[1] This application note provides a comprehensive, step-by-step protocol for the synthesis of tert-butyl (3-hydroxybutyl)carbamate, designed for researchers in both academic and industrial settings. The protocol emphasizes safety, efficiency, and high purity of the final product.

Reaction Scheme

Caption: Reaction scheme for the synthesis of tert-Butyl (3-hydroxybutyl)carbamate.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Aminobutan-1-ol | ≥98% | e.g., Sigma-Aldrich, Acros Organics | Corrosive, handle with care. |

| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | e.g., Sigma-Aldrich, Alfa Aesar | Flammable solid, toxic if inhaled.[2][3] |

| Dichloromethane (DCM) | Anhydrous | e.g., Fisher Scientific, VWR | Volatile and should be handled in a fume hood. |

| Triethylamine (Et₃N) | ≥99% | e.g., Sigma-Aldrich, TCI | Corrosive and flammable. |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent | Prepared in-house | |

| Brine (saturated aqueous NaCl) | Reagent | Prepared in-house | |

| Anhydrous magnesium sulfate (MgSO₄) | Reagent | e.g., Fisher Scientific, VWR | For drying the organic phase. |

| Round-bottom flask | Appropriate size for the reaction scale. | ||

| Magnetic stirrer and stir bar | |||

| Ice bath | |||

| Separatory funnel | |||

| Rotary evaporator |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

-

Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Di-tert-butyl dicarbonate (Boc₂O): This reagent is a flammable solid and is fatal if inhaled.[3] Avoid creating dust. It is also a skin and eye irritant.[2][4]

-

3-Aminobutan-1-ol: This reagent is corrosive and can cause skin and eye irritation.[5] Handle with care and avoid contact.

-

Dichloromethane (DCM): This is a volatile solvent. Avoid inhalation of vapors.

-

Triethylamine (Et₃N): This is a corrosive and flammable liquid with a strong odor.

Experimental Protocol

This protocol is for the synthesis of tert-butyl (3-hydroxybutyl)carbamate on a 10 mmol scale.

1. Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminobutan-1-ol (0.89 g, 10 mmol).

-

Dissolve the 3-aminobutan-1-ol in 20 mL of anhydrous dichloromethane (DCM).

-

Add triethylamine (2.1 mL, 15 mmol) to the solution. The triethylamine acts as a base to neutralize the carbonic acid byproduct formed during the reaction.

-

Cool the flask in an ice bath to 0 °C with stirring.

2. Addition of Di-tert-butyl dicarbonate:

-

In a separate container, weigh out di-tert-butyl dicarbonate (2.4 g, 11 mmol).

-

Slowly add the solid di-tert-butyl dicarbonate portion-wise to the stirred, cooled solution of the amine over a period of 10-15 minutes. The slow addition helps to control the exotherm of the reaction.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue to stir the reaction mixture at room temperature for 2-4 hours.

3. Reaction Monitoring:

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC). A suitable eluent system is ethyl acetate/hexanes (e.g., 1:1). The product should have a higher Rf value than the starting amine.

4. Work-up Procedure:

-

Once the reaction is complete, quench the reaction by adding 20 mL of water.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with:

-

20 mL of saturated aqueous sodium bicarbonate solution to remove any remaining acidic byproducts.

-

20 mL of brine to remove any residual water.[6]

-

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

5. Purification:

-

The crude product is often of sufficient purity for many applications.

-

If further purification is required, flash column chromatography on silica gel can be performed using a gradient of ethyl acetate in hexanes as the eluent.

Characterization

The identity and purity of the synthesized tert-butyl (3-hydroxybutyl)carbamate can be confirmed by standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the tert-butyl group (a singlet around 1.4 ppm), the protons of the butyl chain, and the protons of the hydroxyl and amine groups.[7][8]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the carbons of the tert-butyl group, the butyl chain, and the carbonyl carbon of the carbamate.[8]

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch (around 3350 cm⁻¹), the C-H stretches (around 2970 cm⁻¹), the C=O stretch of the carbamate (around 1680 cm⁻¹), and the O-H stretch of the alcohol (a broad peak around 3400 cm⁻¹).[9]

-

Mass Spectrometry (MS): This will confirm the molecular weight of the product.

Troubleshooting

| Problem | Possible Cause | Solution |

| Incomplete reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period or gently warm the reaction mixture (e.g., to 30-40 °C). |

| Low yield | Inefficient extraction or purification. | Ensure complete extraction of the product from the aqueous layer. Optimize the column chromatography conditions. |

| Impure product | Incomplete removal of byproducts. | Ensure thorough washing of the organic layer during the work-up. |

Mechanism of N-tert-Butoxycarbonylation

The reaction proceeds via a nucleophilic attack of the primary amine on one of the carbonyl carbons of the di-tert-butyl dicarbonate. The resulting tetrahedral intermediate then collapses, leading to the formation of the N-Boc protected amine, carbon dioxide, and tert-butanol. The added base, triethylamine, neutralizes the in-situ formed carbonic acid.

Caption: Simplified mechanism of N-tert-butoxycarbonylation.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of tert-butyl (3-hydroxybutyl)carbamate. By following the outlined steps and adhering to the safety precautions, researchers can efficiently produce this versatile building block in high yield and purity. The straightforward nature of the Boc protection makes this procedure amenable to a wide range of substrates and scalable for various research and development needs.

References

- CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents. (n.d.).

- tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent - The Royal Society of Chemistry. (n.d.).

- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents. (n.d.).

- Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. (n.d.).

- WO2019147503A1 - Synthesis of 3-hydroxybutyryl 3-hydroxybutyrate and related compounds - Google Patents. (n.d.).

- tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine) - MDPI. (n.d.).

- Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal. (n.d.).

- Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. (n.d.).

- Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. (n.d.).

- tert-butyl N-(3-hydroxypropyl)carbamate | C8H17NO3 | CID 3838134 - PubChem. (n.d.).

- Safety Data Sheet: Di-tert-butyl dicarbonate - Carl ROTH. (2024, May 13).

- 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164) - ResearchGate. (n.d.).

- Safety Data Sheet: Di-tert-butyl dicarbonate - Carl ROTH. (2016, November 3).

- tert-Butyl N-hydroxycarbamate(36016-38-3) 1H NMR spectrum - ChemicalBook. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2014, June 26).

- 3-AMINO-BUTAN-1-OL - Safety Data Sheet - ChemicalBook. (2025, September 27).

- tert-Butyl carbamate - the NIST WebBook - National Institute of Standards and Technology. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2023, December 5).

- Supporting Information. (n.d.).

Sources

Application Note: High-Purity Isolation of tert-Butyl (3-hydroxybutyl)carbamate via Automated Flash Column Chromatography

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of tert-Butyl (3-hydroxybutyl)carbamate, a key building block in pharmaceutical synthesis. The methodology centers on the principles of normal-phase flash column chromatography, detailing a systematic approach from initial reaction workup to final purity analysis. Key procedural aspects, including the rationale for stationary and mobile phase selection, Thin-Layer Chromatography (TLC) for method development, and a detailed, step-by-step column chromatography protocol, are presented. This guide is intended for researchers, chemists, and process development professionals seeking a robust and reproducible method for obtaining high-purity tert-Butyl (3-hydroxybutyl)carbamate.

Introduction: The Rationale for Purification

Tert-Butyl (3-hydroxybutyl)carbamate is a bifunctional molecule containing both a hydroxyl group and a Boc-protected amine. The Boc (tert-butoxycarbonyl) protecting group is crucial in multi-step organic synthesis, allowing for selective reactions at other functional sites.[1] The purity of this intermediate is paramount, as contaminants can lead to side reactions, decreased yields, and the formation of complex impurity profiles in subsequent synthetic steps.

The typical synthesis of tert-Butyl (3-hydroxybutyl)carbamate involves the reaction of 3-amino-1-butanol with di-tert-butyl dicarbonate (Boc₂O). This reaction, while generally efficient, can result in a crude product containing several key impurities:

-

Unreacted 3-amino-1-butanol: A highly polar starting material.

-

Excess Di-tert-butyl dicarbonate (Boc₂O): A non-polar reagent.

-

tert-Butanol: A byproduct of the reaction.

Column chromatography is the preferred method for removing these impurities due to their differing polarities, yielding the target compound with the high degree of purity required for pharmaceutical applications.

Foundational Principles: Strategy and Causality

The purification strategy hinges on the polarity differences between the desired product and the primary impurities. Tert-Butyl (3-hydroxybutyl)carbamate is a moderately polar molecule, attributed to its free hydroxyl group and the carbamate linkage. In contrast, unreacted 3-amino-1-butanol is significantly more polar, while excess Boc₂O is relatively non-polar.

Normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a less polar mobile phase, is the ideal choice for this separation.[2] In this setup:

-

Non-polar impurities (like Boc₂O) will have weak interactions with the silica gel and will be eluted quickly with a non-polar solvent.

-

The moderately polar product will interact more strongly with the silica, requiring a more polar solvent for elution.

-

The highly polar starting material (3-amino-1-butanol) will have the strongest interaction with the silica and will either remain on the column or require a highly polar solvent system to elute.

This differential interaction allows for a clean separation of the components.

Materials and Methods

Equipment and Consumables

| Item | Specifications |

| Flash Chromatography System | Automated system with gradient capability |

| Flash Column | Silica Gel, 40-63 µm particle size |

| TLC Plates | Silica gel 60 F₂₅₄ |

| Solvents (HPLC Grade) | Hexane, Ethyl Acetate, Dichloromethane |

| TLC Stains | Potassium Permanganate, Ninhydrin |

| Standard Glassware | Round-bottom flasks, beakers, graduated cylinders |

| Rotary Evaporator | For solvent removal |

Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Polarity |

| tert-Butyl (3-hydroxybutyl)carbamate | C₉H₁₉NO₃ | 189.25 | Moderate |

| 3-Amino-1-butanol | C₄H₁₁NO | 89.14 | High |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | Low |

Experimental Protocols

Protocol 1: TLC Method Development

The cornerstone of a successful column chromatography separation is the development of an appropriate solvent system using TLC.[3] The goal is to achieve a retention factor (R_f) of approximately 0.2-0.3 for the target compound, which generally provides optimal separation on a column.[3]

Procedure:

-

Prepare TLC Chambers: Line beakers with filter paper and add various ratios of Ethyl Acetate (EtOAc) in Hexane (e.g., 20%, 30%, 40%, 50% EtOAc). Cover the beakers to allow the solvent vapor to saturate the chamber.

-

Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

-

Develop the Plate: Place the spotted TLC plate into a prepared chamber, ensuring the baseline is above the solvent level. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

-

Visualize the Plate:

-

UV Light: Examine the dried plate under a UV lamp (254 nm) to visualize any UV-active compounds.

-

Potassium Permanganate Stain: Prepare a solution of KMnO₄ in water. Dip the plate into the stain. The hydroxyl group of the product and starting material will react to form yellow-brown spots on a purple background.

-

Ninhydrin Stain: Prepare a ninhydrin solution. Dip the plate and gently heat it with a heat gun. Unreacted 3-amino-1-butanol will appear as a purple spot. The Boc-protected product may also become visible as a faint spot upon heating, as the Boc group can be thermally cleaved.[4]

-

-

Analyze and Optimize: Calculate the R_f value for the product spot in each solvent system. Adjust the EtOAc/Hexane ratio until the desired R_f of ~0.3 is achieved. This solvent system will be the starting point for the column purification.

Protocol 2: Flash Column Chromatography

This protocol assumes the use of an automated flash chromatography system.

Workflow Diagram:

Sources

Application Notes and Protocols for the Use of tert-Butyl (3-hydroxybutyl)carbamate in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Peptidomimetic Toolbox

The synthesis of peptides with modified backbones or incorporated non-natural building blocks is a cornerstone of modern drug discovery and chemical biology. These modifications can confer enhanced proteolytic stability, improved cell permeability, and unique conformational properties, transforming a native peptide into a potent therapeutic candidate.[1][2] tert-Butyl (3-hydroxybutyl)carbamate emerges as a versatile building block for such endeavors. Its structure, featuring a carbamate linkage and a hydroxyl group, offers a unique scaffold for creating peptide analogs with novel properties.

This technical guide provides a comprehensive overview of the application of tert-butyl (3-hydroxybutyl)carbamate in solid-phase peptide synthesis (SPPS). We will delve into the strategic considerations for its incorporation, detailed experimental protocols, and potential applications, empowering researchers to leverage this building block in their peptide-based research and development.

Scientific Rationale and Strategic Considerations

The incorporation of tert-butyl (3-hydroxybutyl)carbamate into a peptide sequence introduces a flexible, hydroxy-functionalized four-carbon linker. The carbamate bond acts as a bioisostere of the peptide bond, often imparting resistance to enzymatic degradation.[3] The secondary hydroxyl group presents a valuable site for post-synthesis modifications, such as glycosylation, phosphorylation, or attachment of reporter molecules.

Orthogonal Protection Strategy: The Key to Success

The successful incorporation of any non-natural building block in SPPS hinges on an orthogonal protection strategy.[1] This ensures that the protecting groups on the building block are stable during the iterative steps of peptide chain elongation and can be removed under conditions that do not affect other protecting groups or the resin linkage.

tert-Butyl (3-hydroxybutyl)carbamate possesses a tert-butyloxycarbonyl (Boc) protecting group on the amine. This makes it compatible with the widely used Fmoc/tBu SPPS strategy.[4] In this approach, the temporary Nα-Fmoc protecting groups are removed with a mild base (e.g., piperidine), while the permanent side-chain protecting groups (often tert-butyl based) and the Boc group on our building block are removed in the final cleavage step with a strong acid (e.g., trifluoroacetic acid).[4]

The secondary hydroxyl group on the building block may or may not require protection. The decision to protect this hydroxyl group is a critical strategic choice:

-

Unprotected Hydroxyl Group: Leaving the hydroxyl group unprotected simplifies the synthesis by avoiding an additional protection/deprotection step. However, it carries the risk of side reactions, such as O-acylation, during the coupling of subsequent amino acids.[5] The nucleophilicity of the secondary hydroxyl group is generally lower than that of the primary amine, but this side reaction can still occur, especially with highly activated amino acids.

-

Protected Hydroxyl Group: Protecting the hydroxyl group, for instance as a tert-butyl ether (tBu), ensures a cleaner synthesis by preventing O-acylation.[5] This protecting group is conveniently cleaved simultaneously with the Boc group and other tBu-based side-chain protecting groups during the final acid cleavage.

For the synthesis of longer peptides or sequences where the purity of the final product is paramount, protection of the hydroxyl group is highly recommended.

Experimental Protocols

The following protocols are designed for manual solid-phase peptide synthesis but can be adapted for automated synthesizers.

Materials and Reagents

| Reagent | Recommended Grade | Supplier (Example) |

| Fmoc-Rink Amide MBHA resin (or similar) | 0.3 - 0.8 mmol/g | Sigma-Aldrich |

| tert-Butyl (3-hydroxybutyl)carbamate | >98% purity | BenchChem |

| Fmoc-protected amino acids | SPPS grade | Bachem |

| N,N'-Diisopropylcarbodiimide (DIC) | >99% | Sigma-Aldrich |

| Oxyma Pure (Ethyl cyanohydroxyiminoacetate) | >99% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Fisher Scientific |

| Dichloromethane (DCM) | ACS grade | Fisher Scientific |

| Piperidine | >99% | Sigma-Aldrich |

| Trifluoroacetic acid (TFA) | >99% | Sigma-Aldrich |

| Triisopropylsilane (TIS) | >98% | Sigma-Aldrich |

| Diethyl ether | Anhydrous | Fisher Scientific |

Workflow for Incorporating tert-Butyl (3-hydroxybutyl)carbamate

Caption: General workflow for incorporating the building block in SPPS.

Protocol 1: Coupling of tert-Butyl (3-hydroxybutyl)carbamate (with unprotected hydroxyl)

This protocol is suitable for shorter peptides where the risk of O-acylation is lower.

-

Resin Swelling: Swell the Fmoc-peptide-resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes. Drain.

-

Repeat the piperidine treatment for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 x 1 min).

-

-

Preparation of the Coupling Solution:

-

In a separate vial, dissolve tert-butyl (3-hydroxybutyl)carbamate (3 equivalents relative to resin loading), Oxyma Pure (3 eq.), and DIC (3 eq.) in a minimal amount of DMF.

-

Pre-activate for 5-10 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the pre-activated coupling solution to the deprotected peptide-resin.

-

Agitate at room temperature for 2-4 hours.

-

-

Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, extend the coupling time or perform a second coupling.

-

Washing: Drain the coupling solution and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min). The resin is now ready for the next cycle of peptide synthesis.

Protocol 2: Protection of the Hydroxyl Group (Optional but Recommended)

If you choose to protect the hydroxyl group as a tert-butyl ether, this step should be performed on the tert-butyl (3-hydroxybutyl)carbamate building block before its use in SPPS.

Caption: Protection of the hydroxyl group as a t-butyl ether.

A common method for tert-butylation of hydroxyl groups involves reaction with isobutylene in the presence of an acid catalyst.[6]

Protocol 3: Final Cleavage and Deprotection

This step removes the peptide from the resin and cleaves all acid-labile protecting groups, including the Boc group on the incorporated building block and any tBu-based side-chain protecting groups.

-

Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum for at least 1 hour.

-

Cleavage Cocktail: Prepare a cleavage cocktail. A standard and effective mixture is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.

-

Cleavage Reaction:

-

Add the cleavage cocktail to the resin (10 mL per gram of resin).

-

Incubate at room temperature with occasional swirling for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the peptide by adding it dropwise to a large volume of cold diethyl ether.

-

-

Peptide Isolation:

-

Centrifuge the ether suspension to pellet the crude peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide under vacuum.

-

Characterization and Purification

The crude peptide should be analyzed by analytical RP-HPLC to assess its purity and by mass spectrometry to confirm its identity. Purification is typically achieved using preparative RP-HPLC.

Applications in Drug Development and Research

The incorporation of tert-butyl (3-hydroxybutyl)carbamate can be strategically employed to:

-

Enhance Proteolytic Stability: The carbamate linkage is resistant to cleavage by many proteases, which can increase the in vivo half-life of a peptide therapeutic.[2]

-

Modulate Pharmacokinetics: The introduction of this building block can alter the hydrophilicity and overall charge of a peptide, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Introduce Conformational Constraints: While more flexible than a standard peptide bond, the carbamate linkage can still influence the local conformation of the peptide backbone.

-

Serve as a Linker for Conjugation: The hydroxyl group provides a convenient handle for the attachment of other molecules, such as polyethylene glycol (PEG), imaging agents, or cytotoxic drugs for targeted delivery.

Conclusion

tert-Butyl (3-hydroxybutyl)carbamate is a valuable tool for the synthesis of modified peptides with potentially enhanced therapeutic properties. By understanding the principles of orthogonal protection and carefully selecting the synthetic strategy, researchers can successfully incorporate this building block into their peptide sequences. The protocols provided in this guide offer a starting point for the exploration of this versatile molecule in the exciting field of peptide-based drug discovery and development.

References

- Boc Solid Phase Peptide Synthesis Methods. (n.d.). Google Sites.

-

Dal-Farra, C., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. HAL Open Science. [Link]

-

Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS? (2014, February 18). ResearchGate. Retrieved January 30, 2026, from [Link]

- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

-

Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved January 30, 2026, from [Link]

-

Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (n.d.). JOVE. Retrieved January 30, 2026, from [Link]

-

Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. (2020, October 29). PMC. Retrieved January 30, 2026, from [Link]

- U.S. Patent No. 3,932,489. (1976).

- Vankayala, S. L., & Gunda, S. K. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry, 15(6), 576-595.

- Wang, S. S., Gisin, B. F., Winter, D. P., Makofske, R., Kulesha, I. D., Tzougraki, C., & Meienhofer, J. (1977). Facile synthesis of amino acid and peptide esters under mild conditions via cesium salts. The Journal of Organic Chemistry, 42(8), 1286–1290.

- WO2015028599A1 - Cleavage of synthetic peptides. (2015).

- Yan, L., & Chen, G. (2014). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1184, 1-22.

-

Zaretsky, J., et al. (2021). Minimal Protection Strategies for SPPS. DriveHQ. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chempep.com [chempep.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. US3932489A - Process for t-butylating hydroxy- or thiol-substituted amino acids - Google Patents [patents.google.com]

coupling reactions involving the hydroxyl group of tert-Butyl (3-hydroxybutyl)carbamate

An Application Guide to Key Coupling Reactions of tert-Butyl (3-hydroxybutyl)carbamate

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of key synthetic transformations involving the hydroxyl group of tert-Butyl (3-hydroxybutyl)carbamate. This versatile chiral building block is a cornerstone in medicinal chemistry and organic synthesis, prized for its bifunctional nature.[1][2][3] The strategic presence of a sterically hindered secondary alcohol and a stable tert-butoxycarbonyl (Boc)-protected amine allows for highly chemoselective modifications. This document elucidates the core principles, provides field-proven, step-by-step protocols for critical coupling reactions—including Williamson ether synthesis, Steglich esterification, and the Mitsunobu reaction—and explains the mechanistic causality behind experimental choices.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern drug discovery, the demand for chiral intermediates that offer predictable reactivity and stereochemical integrity is paramount.[1][] tert-Butyl (3-hydroxybutyl)carbamate emerges as a highly valuable synthon due to its distinct functional domains: a nucleophilic secondary hydroxyl group and an amine shielded by the robust Boc protecting group.[5]

The power of this reagent lies in the orthogonal nature of its functional groups. The Boc group is exceptionally stable under most basic, nucleophilic, and catalytic hydrogenation conditions, effectively rendering the amine non-reactive.[6][7] This chemical stability allows the synthetic chemist to direct transformations exclusively to the hydroxyl position. The Boc group can be cleanly removed later under specific acidic conditions (e.g., using trifluoroacetic acid), unmasking the amine for subsequent elaboration.[8][9] This guide focuses on the strategic exploitation of the hydroxyl group, providing reliable protocols to forge new ether and ester linkages, which are fundamental scaffolds in countless pharmaceutical agents.

Core Principles of Chemoselectivity

The central challenge in modifying a molecule like tert-Butyl (3-hydroxybutyl)carbamate is achieving chemoselectivity—targeting the hydroxyl group while leaving the carbamate untouched.[10] The Boc group is the key to this selectivity. By converting the primary amine into a carbamate, its nucleophilicity and basicity are significantly attenuated, preventing unwanted side reactions such as N-alkylation or N-acylation.[8] The protocols detailed herein are designed around this principle, leveraging reaction conditions that are fully compatible with the Boc protecting group's stability.[7][11]

Key Coupling Reaction Protocols

The following sections provide detailed methodologies for three indispensable coupling reactions. Each protocol is designed to be a self-validating system, with explanations for each step to ensure reproducibility and success.

Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ether linkages. It proceeds via an SN2 mechanism, where a strong base deprotonates the alcohol to form a nucleophilic alkoxide, which then displaces a halide from a primary alkyl halide.[12][13][14]

Causality and Experimental Insight: The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical. It efficiently deprotonates the alcohol without competing in the subsequent substitution step.[15] The reaction is highly sensitive to the structure of the alkyl halide; only primary halides should be used to ensure substitution is favored and elimination (E2) is minimized.[12][16] The use of a polar aprotic solvent like THF or DMF is essential to solvate the cation of the base and facilitate the SN2 reaction.

Sources

- 1. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral Building Blocks Selection - Enamine [enamine.net]

- 3. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. m.youtube.com [m.youtube.com]

- 14. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. chem.libretexts.org [chem.libretexts.org]

orthogonal protecting group strategies utilizing tert-Butyl (3-hydroxybutyl)carbamate

Application Note: Orthogonal Protecting Group Strategies Utilizing tert-Butyl (3-hydroxybutyl)carbamate

Part 1: Strategic Overview & Molecular Profile

1.1 The Scaffold tert-Butyl (3-hydroxybutyl)carbamate (CAS: 158965-25-8 for the (S)-enantiomer) represents a high-value "chiral linchpin" in medicinal chemistry. Structurally, it features a four-carbon backbone terminating in two chemically distinct functionalities:

-

C1-Amine: Masked by a tert-butoxycarbonyl (Boc) group (Acid-labile).

-

C3-Alcohol: A secondary hydroxyl group (chiral center), available for orthogonal protection or stereospecific inversion.

1.2 The Orthogonality Challenge The utility of this scaffold lies in the ability to selectively manipulate one terminus without affecting the other. This guide focuses on three primary orthogonal vectors:

-

Vector A (O-Dominant): Functionalizing the alcohol (via alkylation, acylation, or Mitsunobu) while retaining the Boc-amine.

-

Vector B (N-Dominant): Liberating the amine for coupling while keeping the oxygen protected (e.g., as a silyl ether).

-

Vector C (Redox): Oxidation of the C3-alcohol to a ketone for reductive amination strategies.

Part 2: Critical Experimental Protocols

Protocol A: Stereospecific O-Functionalization (Mitsunobu Inversion)

Context: This protocol is essential when the C3 stereocenter must be inverted (e.g., converting (S)-OH to (R)-Ether) to match a target pharmacophore. The Boc group remains stable under these neutral/redox conditions.

Reagents:

-

Substrate: tert-Butyl (3-hydroxybutyl)carbamate (1.0 equiv)

-

Pronucleophile: Phenol derivative or Phthalimide (1.1 equiv)

-

Phosphine: Triphenylphosphine (

) (1.2 equiv) -

Azodicarboxylate: DIAD or DEAD (1.2 equiv)

-

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and cool to 0°C under

atmosphere. -

Dissolution: Dissolve the substrate,

, and the pronucleophile in anhydrous THF (0.1 M concentration). -

Addition: Add DIAD dropwise over 15 minutes. Critical: Maintain temperature <5°C to prevent hydrazine byproduct formation which complicates purification.

-

Reaction: Allow to warm to room temperature (RT) and stir for 12–16 hours. Monitor via TLC (stain with Ninhydrin for Boc detection).

-

Workup: Quench with saturated

. Extract with EtOAc (3x). -

Purification: Flash chromatography. Note:

is a major byproduct; consider using polymer-supported

Protocol B: Orthogonal Deprotection (Boc Removal vs. Silyl Removal)

Context: A common strategy involves protecting the C3-OH as a TBDPS ether (more acid-stable than TBS) to allow selective Boc removal.

Scenario 1: Selective Boc Removal (retaining TBDPS ether)

-

Reagent: 4M HCl in Dioxane.

-